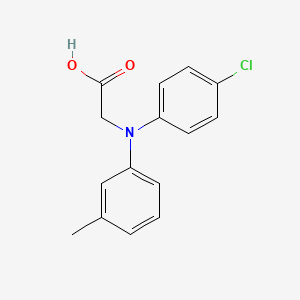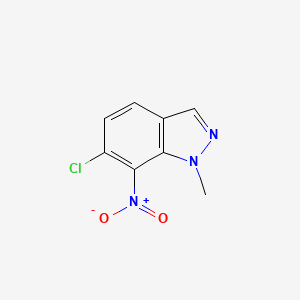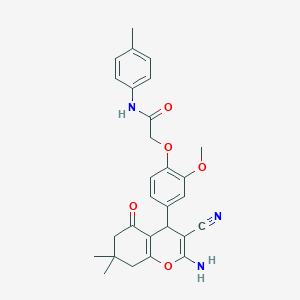
(S)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine is a chiral amino acid derivative characterized by the presence of a 2,4-dimethoxyphenyl group attached to the beta position of the alanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and a suitable chiral auxiliary.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral auxiliary to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Coupling Reaction: The amine is coupled with a protected alanine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The final step involves deprotection of the amino acid derivative to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(2,4-Dimethoxy-phenyl)-alanine: Lacks the beta-homoalanine extension.
(S)-4-(2,4-Dimethoxy-phenyl)-glycine: Contains a glycine backbone instead of alanine.
(S)-4-(2,4-Dimethoxy-phenyl)-valine: Contains a valine backbone instead of alanine.
Uniqueness
(S)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine is unique due to its specific chiral configuration and the presence of the beta-homoalanine extension, which may confer distinct biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
(3S)-3-amino-4-(2,4-dimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-8(11(7-10)17-2)5-9(13)6-12(14)15/h3-4,7,9H,5-6,13H2,1-2H3,(H,14,15)/t9-/m0/s1 |
Clé InChI |
DUZSZBUOPSMPPJ-VIFPVBQESA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)C[C@@H](CC(=O)O)N)OC |
SMILES canonique |
COC1=CC(=C(C=C1)CC(CC(=O)O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






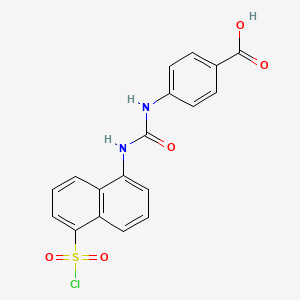
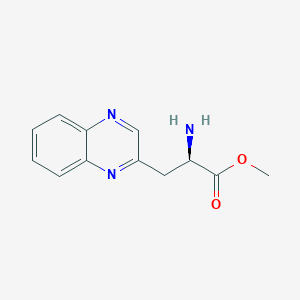
![8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12987655.png)



![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N'-(2-(p-tolyloxy)acetyl)acetohydrazide](/img/structure/B12987663.png)
